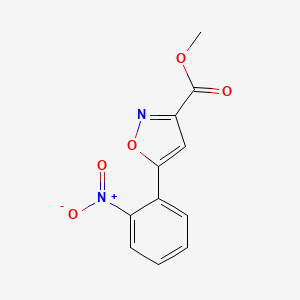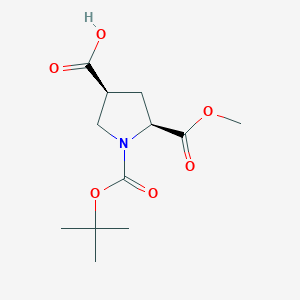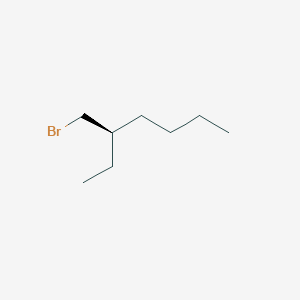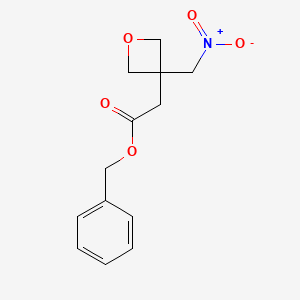![molecular formula C36H20N2O4 B3027819 3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine CAS No. 1395881-58-9](/img/structure/B3027819.png)
3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
説明
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a chemical compound with the molecular formula C36H20N2O4 . It appears as a light yellow-red to yellow to green powder or crystal .
Molecular Structure Analysis
The molecular structure of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine consists of 36 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be represented by the InChI key QKKFYYGKAXHDOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a solid at 20°C . It has a molecular weight of 544.57 g/mol . The compound has a melting point of 340°C . It should be noted that this compound is light-sensitive .科学的研究の応用
Organic Light-Emitting Diodes (OLEDs) Materials
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine (often abbreviated as HN-D2) has been investigated for its potential use in OLEDs. OLEDs are thin-film devices that emit light when an electric current passes through organic layers. HN-D2 exhibits promising properties as a hole transport material (HTM) in OLEDs. Its pseudoplanar structure allows efficient charge transport, making it suitable for enhancing device performance .
Organic Solar Cells
HN-D2’s molecular stacking along the perpendicular direction in amorphous films suggests its utility in organic solar cells. These cells rely on organic materials to convert sunlight into electricity. The compound’s high carrier mobility could enhance charge transport within the device, leading to improved efficiency .
Photoluminescent Materials
Researchers have explored HN-D2 as a photoluminescent material. Its absorption and emission properties make it interesting for applications in sensors, imaging, and optoelectronic devices. By tuning its structure, scientists aim to optimize its luminescent properties .
Electrochromic Devices
Electrochromic materials change color in response to an applied voltage. HN-D2’s unique heterocyclic structure could be harnessed for electrochromic applications, such as smart windows, displays, and privacy glass .
Biological Imaging and Sensing
Due to its fluorescence properties, HN-D2 has potential in biological imaging and sensing. Researchers have explored its use as a fluorescent probe for detecting specific biomolecules or cellular processes. Its low toxicity and high sensitivity make it appealing for bioimaging applications .
Materials Science and Surface Modification
HN-D2’s rigid core and functional groups make it interesting for surface modification. It could serve as a building block for designing novel materials with tailored properties, such as improved mechanical strength or enhanced chemical reactivity .
作用機序
Target of Action
It is known to be used in the field ofOrganic Light-Emitting Diode (OLED) Materials , suggesting its role in interacting with light-sensitive components of these devices.
Mode of Action
It’s known that this compound is used as aHole Transport Material (HTM) in OLEDs . HTMs are crucial for the efficient operation of OLEDs as they facilitate the movement of positive charges (holes) from the anode to the emissive layer of the device.
Biochemical Pathways
As a component of OLEDs, 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine doesn’t directly participate in biochemical pathways. Instead, it plays a role in the electrochemical processes within the OLED, contributing to the device’s light-emitting properties .
Pharmacokinetics
Pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are typically associated with drugs and biological compounds. As 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is primarily used in OLEDs
Result of Action
The result of the action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine in OLEDs is the efficient transport of holes to the emissive layer, which can contribute to the overall performance of the device, including its brightness and energy efficiency .
Action Environment
The action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine, like other OLED materials, can be influenced by various environmental factors. For instance, exposure to light and heat should be avoided as it is light-sensitive . Moreover, the performance of OLEDs can be affected by the presence of moisture and oxygen, necessitating the use of encapsulation technologies to protect the device.
特性
IUPAC Name |
5-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaen-5-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c1-3-9-27-23(7-1)37-25-17-15-21(19-33(25)41-31-13-5-11-29(39-27)35(31)37)22-16-18-26-34(20-22)42-32-14-6-12-30-36(32)38(26)24-8-2-4-10-28(24)40-30/h1-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFYYGKAXHDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)








